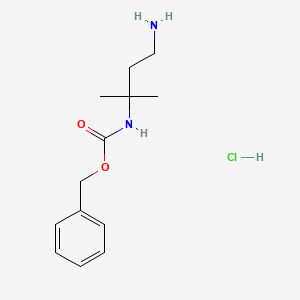

Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride

Description

Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride is a carbamate derivative characterized by a benzyl group linked to a carbamate moiety, which is further substituted with a branched 4-amino-2-methylbutan-2-ylamine. The hydrochloride salt form enhances its water solubility, making it suitable for pharmaceutical applications. Structurally, the compound combines the aromatic benzyl group with a sterically hindered amine, which may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Carbamates are widely utilized as prodrugs, enzyme inhibitors, or intermediates in drug synthesis.

Properties

Molecular Formula |

C13H21ClN2O2 |

|---|---|

Molecular Weight |

272.77 g/mol |

IUPAC Name |

benzyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3,(H,15,16);1H |

InChI Key |

XYUMCOQZKWCBRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN)NC(=O)OCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl typically involves the protection of the amine group using a CBZ group, followed by the introduction of the diamine functionality. One common method involves the reaction of 3-methylbutane-1,3-diamine with benzyl chloroformate under basic conditions to form the CBZ-protected intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt .

Industrial Production Methods

Industrial production of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-N-CBZ-3-methylbutane-1,3-diamine-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free diamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the CBZ group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Amine oxides.

Reduction: Free diamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride is primarily studied for its biological activities . Preliminary research indicates that it may exhibit:

- Antimicrobial properties : Studies have suggested that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer activity : Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines. Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride may possess similar mechanisms of action, warranting further investigation into its efficacy against cancer .

Mechanistic Studies

Understanding the mechanisms through which Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride exerts its effects is crucial for its application in drug development. Research has focused on:

- Binding affinity studies : Investigations into how this compound interacts with biological targets can provide insights into its potential therapeutic uses. These studies are essential for establishing safety and efficacy profiles.

Synthesis and Modification

The synthesis of Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride typically involves multi-step processes, allowing for the creation of various derivatives with potentially enhanced biological activities. The synthesis pathways often include:

- Reactions involving carbamates : The unique structure of this compound allows for modifications that can lead to new derivatives with tailored properties.

Case Studies

Several case studies highlight the potential of Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride in practical applications:

Mechanism of Action

The mechanism of action of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl involves its interaction with specific molecular targets. The CBZ group provides stability and protection to the diamine functionality, allowing it to participate in various biochemical pathways. The compound can act as a precursor to active pharmaceutical ingredients by undergoing enzymatic or chemical transformations .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzyl Carbamate Derivatives

| Compound Name | Substituent on Carbamate Nitrogen | Molecular Weight (g/mol)* |

|---|---|---|

| Benzyl carbamate | None (unsubstituted) | 165.19 |

| Benzyl cis-4-aminocyclohexylcarbamate | cis-4-aminocyclohexyl | 278.36 |

| Benzyl glycinate hydrochloride | Glycine ethyl ester | 215.68 |

| Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride | 4-amino-2-methylbutan-2-yl | ~264.75 (calculated) |

*Molecular weights calculated based on structural formulas.

The cyclohexylamine substituent in benzyl cis-4-aminocyclohexylcarbamate may enhance lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for bioavailability. In contrast, non-salt analogs like benzyl carbamate exhibit lower solubility, limiting their therapeutic utility. The branched alkylamine substituent may also confer greater stability against esterase-mediated hydrolysis compared to glycine or ethyl ester derivatives .

Pharmacological Activities

While direct studies on the target compound are sparse, related benzyl carbamates demonstrate diverse bioactivities:

- Benzyl cis-4-aminocyclohexylcarbamate: Investigated as an intermediate in anticancer drug synthesis due to its rigid cyclohexylamine moiety.

- Benzyl glycinate hydrochloride: Employed in prodrug formulations to enhance amino acid transporter-mediated uptake.

The target compound’s sterically shielded amine could prolong its half-life in vivo, making it a candidate for sustained-release formulations or enzyme inhibition .

Toxicological Considerations

However, the branched amine in the target compound may slow hydrolysis, mitigating benzyl alcohol release. Comparatively, benzyl glycinate hydrochloride’s higher solubility could increase acute toxicity risks due to rapid systemic absorption.

Table 2: Toxicity Profiles of Selected Compounds

| Compound Name | Key Toxicity Notes |

|---|---|

| Benzyl carbamate | Low acute toxicity; industrial handling risks |

| Benzyl cis-4-aminocyclohexylcarbamate | Potential neurotoxicity in preclinical models |

| Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride | Predicted moderate hepatotoxicity (structural analogy) |

| Benzyl alcohol (metabolite) | Respiratory and dermal irritation |

Biological Activity

Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride is a carbamate derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride has a molecular formula of C12H18ClN2O2 and a molecular weight of approximately 270.77 g/mol. The structural features include:

- Benzyl group : Enhances lipophilicity and potential interactions with biological targets.

- Carbamate moiety : Implicated in various biological activities, including enzyme inhibition.

- Amino group : Essential for binding to specific receptors or enzymes.

Biological Activities

Preliminary studies indicate that Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity :

-

Antitumor Activity :

- Recent investigations into structurally related compounds have indicated potential antitumor effects. For example, derivatives with similar functional groups were evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358) and showed significant cytotoxicity . Although specific data for Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride is limited, its structural analogs suggest a similar potential.

-

Enzyme Inhibition :

- The compound's carbamate structure suggests it may inhibit certain enzymes involved in metabolic pathways or neurotransmission. Further research is necessary to identify specific targets and mechanisms.

The precise mechanisms through which Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride exerts its biological effects require further elucidation. However, based on its structural characteristics, it is hypothesized that:

- The amino group may facilitate binding to receptor sites or active sites of enzymes.

- The carbamate moiety could interact with catalytic residues in enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl 4-aminobutanamide | C11H16N2O | Lacks methyl branching; simpler structure |

| Benzyl carbamate | C10H12N2O | Basic carbamate structure without amino substitution |

| N-Benzyl-N-(4-hydroxybutyryl)amine | C13H17N3O2 | Contains hydroxyl functional group; different reactivity |

Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride stands out due to its branched alkyl chain and combination of functional groups, which enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride:

- Antimycobacterial Evaluation :

- Antitumor Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.